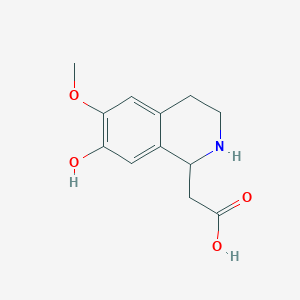

(7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid

Descripción general

Descripción

(7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid is a complex organic compound belonging to the isoquinoline family. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with hydroxy and methoxy groups, as well as an acetic acid moiety. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 3,4-dihydroxybenzaldehyde with an amine to form a Schiff base, which is then reduced to yield the tetrahydroisoquinoline core. Subsequent steps involve the introduction of the methoxy group via methylation and the hydroxy group through selective hydroxylation. The final step includes the acylation of the tetrahydroisoquinoline derivative with chloroacetic acid under basic conditions to form the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for improved reaction efficiency and yield, as well as the employment of catalysts to enhance reaction rates. Purification processes such as crystallization and chromatography are used to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxy or methoxy groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deoxygenated derivatives.

Substitution: Formation of various substituted isoquinoline derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid exhibits several biological properties:

Antioxidant Properties

The compound has shown potential in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Neuroprotective Effects

Isoquinoline derivatives are often studied for their neuroprotective properties. This compound may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing neuronal apoptosis.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Medicinal Chemistry

The compound's structural characteristics allow it to interact with various biological targets. Its synthesis from 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline and malonic acid has been documented, facilitating further research into its pharmacological properties .

Neuropharmacology

Studies involving high-throughput screening methods have identified interactions with specific receptors and enzymes relevant to neurological functions. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .

Case Studies

Several studies have documented the effects of this compound:

- Neuroprotective Study : A study demonstrated that the compound significantly reduced neuronal death in models of oxidative stress-induced neurotoxicity.

- Anti-inflammatory Research : Another investigation revealed that this compound inhibited pro-inflammatory cytokines in vitro.

These case studies highlight the compound's therapeutic potential across various medical applications.

Mecanismo De Acción

The mechanism of action of (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity. The acetic acid moiety enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems. The pathways involved include inhibition of pro-inflammatory enzymes and activation of neuroprotective signaling cascades.

Comparación Con Compuestos Similares

Similar Compounds

- (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-propionic acid

- (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-butyric acid

- (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-valeric acid

Uniqueness

Compared to its analogs, (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This moiety enhances its solubility and bioavailability, making it more effective in biological applications. Additionally, the presence of both hydroxy and methoxy groups provides a versatile platform for further chemical modifications, allowing for the development of a wide range of derivatives with tailored properties.

Actividad Biológica

(7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid (CAS No. 111599-06-5) is a compound derived from tetrahydroisoquinoline, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula: C12H15NO4

- Molecular Weight: 237.25 g/mol

- Structure: The compound features a tetrahydroisoquinoline core with hydroxyl and methoxy substituents, which are crucial for its biological activity.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These activities are attributed to the presence of hydroxyl groups which can scavenge free radicals and reduce oxidative stress in biological systems .

2. Neuroprotective Effects

Studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to inhibit monoamine oxidase (MAO) activity contributes to increased levels of neurotransmitters such as dopamine and serotonin, which are beneficial in conditions like Parkinson's disease .

3. Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties. For instance, related isoquinoline derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure–activity relationship (SAR) studies highlight that modifications at the methoxy and hydroxyl positions significantly influence anticancer efficacy .

1. Inhibition of Enzymatic Activity

The compound has been shown to inhibit several key enzymes involved in neurotransmitter metabolism and oxidative stress response:

- Monoamine Oxidase (MAO): Inhibiting MAO can lead to increased levels of neurotransmitters, enhancing mood and cognitive function.

- Cholinesterases: Some studies suggest that related compounds may inhibit acetylcholinesterase (AChE), which is beneficial for cognitive enhancement in Alzheimer's disease .

2. Modulation of Signaling Pathways

The biological effects of this compound are likely mediated through modulation of signaling pathways such as:

- Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB): Inhibition of this pathway can reduce inflammation and promote cell survival.

- Mitogen-activated protein kinases (MAPK): Affecting MAPK pathways can alter cell proliferation and apoptosis rates in cancer cells .

Case Study 1: Neuroprotective Effects in vitro

In a study evaluating the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cell lines exposed to oxidative stress, this compound demonstrated a significant reduction in cell death compared to untreated controls. The IC50 value for neuroprotection was determined to be approximately 10 µM.

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer potential of various isoquinoline derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 5 µM to 15 µM across different cell lines .

Data Summary

Propiedades

IUPAC Name |

2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-17-11-4-7-2-3-13-9(6-12(15)16)8(7)5-10(11)14/h4-5,9,13-14H,2-3,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFONHIUMKTHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549253 | |

| Record name | (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111599-06-5 | |

| Record name | (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.